Almotriptan-d6 Hydrochloride
Description
Theoretical Underpinnings of Isotopic Labeling in Organic Molecules
The fundamental principle of isotopic labeling hinges on the ability to introduce an isotope that is distinguishable from its naturally abundant counterpart. creative-proteomics.comwikipedia.org While the chemical properties of a molecule are largely governed by its electron configuration and remain nearly identical after isotopic substitution, the difference in mass and, in some cases, nuclear properties like spin, allows for their detection and quantification. wikipedia.orgbritannica.comscielo.org.co
For instance, replacing a hydrogen atom (¹H, or protium) with its stable, heavier isotope, deuterium (B1214612) (²H or D), creates a carbon-deuterium (C-D) bond that is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. musechem.comresearchgate.net This increased stability, a phenomenon known as the kinetic isotope effect, can significantly influence the rate at which bonds are broken during metabolic processes. wikipedia.orgnih.gov This effect is a powerful tool for probing reaction mechanisms and understanding how drugs are broken down in the body. researchgate.net The primary analytical methods used to detect these labeled molecules are mass spectrometry, which differentiates based on mass, and nuclear magnetic resonance (NMR) spectroscopy, which is sensitive to changes in nuclear spin. fiveable.me
Evolution of Deuterated Compounds as Research Tools
The use of deuterated compounds in scientific research has a rich history, evolving from a chemical curiosity to an indispensable tool in drug development.
Deuterium was first discovered in late 1931 by Harold Urey, a chemist at Columbia University, a discovery for which he was awarded the Nobel Prize in Chemistry in 1934. wikipedia.orgbritannica.comwikipedia.org Initially, its application was largely in the realm of physical and chemical research to study reaction mechanisms. britannica.combritannica.com The natural abundance of deuterium is very low, approximately 0.0156% of all hydrogen on Earth, making its introduction into a molecule a clear and detectable signal. wikipedia.orgbritannica.com The significant mass difference between protium (B1232500) and deuterium leads to discernible differences in chemical behavior, particularly in reaction rates, a property that chemists began to exploit as an "isotopic tracer" to follow the path of hydrogen in chemical and biochemical reactions. britannica.combritannica.com
Today, stable isotope labeling, particularly with deuterium, is a critical component of the drug discovery and development pipeline. metsol.comadesisinc.com The insights gained from these studies are vital for creating safer and more effective medicines. musechem.com
Key applications include:
ADME Studies: Understanding the absorption, distribution, metabolism, and excretion of a drug is fundamental. Isotopic labeling allows researchers to track the drug's journey through the body, identifying how it is processed and eliminated. musechem.comresearchgate.netchemicalsknowledgehub.com
Metabolic Pathway Identification: By analyzing the metabolites of an isotopically labeled drug, scientists can identify the specific metabolic pathways involved in its breakdown. This is crucial for predicting potential drug-drug interactions and understanding variability in patient responses. researchgate.netmetsol.comadesisinc.com
Improved Pharmacokinetic Profiles: The kinetic isotope effect associated with deuteration can be strategically used to slow down a drug's metabolism. This can lead to a longer half-life, potentially reducing the required dosing frequency and improving patient compliance. unibestpharm.com
Bioavailability Studies: Isotope labeling is used to determine the fraction of an administered drug that reaches the systemic circulation. researchgate.net
The integration of stable isotope labeling with highly sensitive analytical techniques like mass spectrometry has revolutionized the field, enabling precise quantification and structural identification of drug metabolites. researchgate.netchemicalsknowledgehub.com
Historical Context and Significance of Deuterium in Chemical Analysis
Overview of Almotriptan (B1666892) and its Deuterated Analogues in Academic Research
Almotriptan is a medication used for the acute treatment of migraine headaches. pharmaffiliates.comnih.gov It belongs to the triptan class of drugs. pharmaffiliates.com In pharmaceutical research, understanding the pharmacokinetics of almotriptan is essential.
To facilitate these studies, deuterated analogues of almotriptan, such as Almotriptan-d6, have been synthesized. nih.gov The "d6" designation indicates that six hydrogen atoms in the almotriptan molecule have been replaced with deuterium atoms. Specifically, these substitutions are on the two N,N-dimethyl groups. clearsynth.comsynzeal.com
Almotriptan-d6 serves as an ideal internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of almotriptan in biological samples like plasma. nih.gov Because it is chemically almost identical to almotriptan but has a higher mass, it behaves similarly during sample extraction and analysis but is easily distinguishable by the mass spectrometer. This ensures accurate and reliable measurement of the parent drug's concentration.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S.ClH/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1H/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUORSACTMVYHCT-TXHXQZCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Deuterium Incorporation Methodologies for Almotriptan D6 Hydrochloride
Strategies for Site-Specific Deuteration in Complex Organic Molecules
Achieving the precise placement of deuterium (B1214612) atoms in a molecule as complex as Almotriptan (B1666892) requires advanced synthetic methods. The objective is to selectively exchange specific hydrogen atoms for deuterium without affecting other parts of the molecule. osaka-u.ac.jp
Homogeneous Catalysis for Deuterium Exchange
In homogeneous catalysis, the catalyst and reactants exist in the same phase. This method is highly effective for selective deuterium exchange. catalysis.de Transition metal complexes, particularly those involving iridium, are often used to catalyze the C-H activation required for deuterium exchange. snnu.edu.cnnih.gov These catalysts can selectively target specific C-H bonds for cleavage and subsequent reaction with a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). nih.govacs.org For instance, specific iridium-based catalysts have been successfully used for the deuteration of arenes and heteroarenes. snnu.edu.cnchemrxiv.org The choice of ligands attached to the metal center is critical for controlling the regioselectivity of the deuteration process. snnu.edu.cn
Heterogeneous Catalysis for Deuterium Incorporation
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst in a liquid or gaseous reaction mixture. nih.gov This approach is favored for its practical advantages, including the ease of separating the catalyst from the product. nih.gov Common heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are effective for catalyzing hydrogen-deuterium exchange on aromatic and aliphatic positions using D₂O as the deuterium source, often in the presence of hydrogen gas. researchgate.netmarquette.edu Recent advancements have introduced novel heterogeneous catalysts, such as nanostructured iron catalysts derived from cellulose (B213188) and iron salts, which allow for the selective and scalable deuteration of various heterocycles using D₂O. nih.gov The reaction conditions, including temperature, pressure, and solvent, are optimized to control the extent and location of deuterium incorporation. nih.gov
Reductive Deuteration Pathways
Reductive deuteration introduces deuterium atoms during a reduction step in the synthesis. researchgate.net This is accomplished by using reducing agents that can donate deuterium. For example, a carbonyl group can be reduced to a deuterated methylene (B1212753) group using reagents like sodium borodeuteride (NaBD₄). Biocatalytic approaches have also emerged, utilizing enzymes like amino acid dehydrogenases in the presence of a deuterated cofactor to achieve stereoselective reductive amination. rsc.orgchemrxiv.org This method allows for the introduction of deuterium at a specific chiral center. rsc.org Another strategy involves the copper-catalyzed deacylative deuteration, where a ketone group serves as a traceless activating group for site-specific deuteration using D₂O as the source. nih.gov
Chemical Synthesis Approaches for Almotriptan-d6 Hydrochloride
The synthesis of this compound is a multi-step process that combines a deuteration strategy with the construction of the core Almotriptan molecule.
Precursor Selection and Derivatization for Deuterium Placement
A key strategy for synthesizing this compound is to use a deuterated precursor early in the synthetic route. The chemical name for Almotriptan-d6 is N,N-bis(methyl-d3)-2-(5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-indol-3-yl)ethan-1-amine. synzeal.com This indicates that the six deuterium atoms are located on the two methyl groups of the dimethylamino function.
The synthesis typically starts with a deuterated form of dimethylamine, (CD₃)₂NH. This deuterated building block is then used in subsequent steps to construct the final molecule. The general synthesis of Almotriptan often involves the Fischer indole (B1671886) synthesis, which condenses a phenylhydrazine (B124118) derivative with an aldehyde. portico.orggoogle.com A crucial intermediate is 4-(1-pyrrolidinylsulfonylmethyl)phenylhydrazine. portico.orgmade-in-china.comsynzeal.com This intermediate is reacted with an appropriate aldehyde, followed by steps to form the indole ring and introduce the side chain. The final step involves methylation of the amino group on the side chain. portico.orgepo.org To produce the d6 variant, this final methylation step would be performed using a deuterated methylating agent or by using a side-chain precursor that already contains the N,N-bis(methyl-d3) group.
The following table outlines a plausible synthetic pathway based on known intermediates for Almotriptan.
| Step | Precursor(s) | Reagent(s) | Intermediate/Product |
| 1 | 4-(1-pyrrolidinylsulfonylmethyl)phenylhydrazine made-in-china.comsynzeal.com | 4-chlorobutyraldehyde dimethyl acetal, HCl portico.org | 3-(2-aminoethyl)-5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indole |
| 2 | 3-(2-aminoethyl)-5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indole | Formaldehyde (D₂C=O) or other deuterated source, NaBH₃CN | Almotriptan-d6 |
| 3 | Almotriptan-d6 (free base) | HCl | This compound |
This table represents a simplified, conceptual pathway. Actual industrial synthesis may vary.
Optimization of Synthetic Yields and Isotopic Enrichment
Optimizing the chemical yield and the isotopic enrichment is critical throughout the synthesis. Isotopic enrichment refers to the percentage of molecules that have successfully incorporated the desired number of deuterium atoms at the correct positions. High isotopic purity is essential for the intended use of the labeled compound. rsc.org
Analytical techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for verifying the structural integrity and determining the isotopic enrichment of the final product and key intermediates. rsc.orgnih.gov Reaction conditions, such as temperature, reaction time, and the stoichiometry of the deuterated reagents, are carefully controlled and optimized. For instance, using an excess of the deuterated reagent can help drive the reaction to completion and maximize the incorporation of deuterium. nih.gov The purification of the final product is also a critical step to ensure that the desired deuterated compound is isolated with high chemical and isotopic purity. epo.org
The following table provides a conceptual overview of parameters considered for optimization.
| Parameter | Objective | Method of Control/Analysis |
| Reaction Temperature | Maximize yield and selectivity, minimize side reactions | Process control systems, kinetic studies |
| Reagent Stoichiometry | Ensure complete deuteration | Precise measurement, use of slight excess of deuterating agent |
| Reaction Time | Achieve complete conversion without product degradation | Reaction monitoring (e.g., HPLC, TLC) |
| Isotopic Enrichment | Achieve >98% deuterium incorporation | NMR Spectroscopy, Mass Spectrometry rsc.org |
| Chemical Purity | Remove unreacted starting materials and by-products | Chromatography (e.g., HPLC), Recrystallization epo.org |
Analytical Techniques for Assessing Deuterium Incorporation and Isotopic Purity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of molecules and can be effectively used to confirm the position of deuterium atoms in Almotriptan-d6. By comparing the ¹H NMR spectrum of Almotriptan with that of Almotriptan-d6, the absence of specific proton signals in the deuterated compound confirms the successful incorporation of deuterium.
The chemical name of Almotriptan-d6 is N,N-bis(methyl-d3)-2-(5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-indol-3-yl)ethan-1-amine, indicating that the six deuterium atoms are located on the two methyl groups attached to the terminal nitrogen atom of the ethylamine (B1201723) side chain. unisi.it
In the ¹H NMR spectrum of unlabeled Almotriptan, the protons of the N,N-dimethyl group typically appear as a singlet. In the case of Almotriptan-d6, the signal corresponding to these protons would be absent, providing direct evidence of deuteration at the intended positions. While an experimental spectrum for Almotriptan-d6 is not publicly available, the predicted ¹H NMR spectrum would show the disappearance of the characteristic singlet for the N(CH₃)₂ protons. guidechem.comlibretexts.orgnmrdb.orgreddit.com The remaining signals in the spectrum would correspond to the other protons in the molecule, and their chemical shifts and coupling constants would be expected to be very similar to those of the unlabeled compound. google.comgoogle.com
Table 1: Comparison of Expected ¹H NMR Data for Almotriptan and Almotriptan-d6
| Proton Assignment | Unlabeled Almotriptan (Predicted Chemical Shift, δ ppm) | Almotriptan-d6 (Expected Observation) |
| N(CH₃)₂ | ~2.35 (s, 6H) | Signal absent |
| Pyrrolidine CH₂ | ~1.76 (m, 4H) | Signal present |
| Ethylamine CH₂ | ~2.63 (t, 2H), ~2.93 (t, 2H) | Signals present |
| Sulfonylmethyl CH₂ | ~4.37 (s, 2H) | Signal present |
| Indole ring protons | ~6.99-7.56 | Signals present |
| Indole NH | ~8.60 (s, 1H) | Signal present |
Note: The chemical shifts for unlabeled Almotriptan are based on data reported in the literature and may vary depending on the solvent and experimental conditions. google.comgoogle.com
¹³C NMR spectroscopy can also be used to assess deuterium incorporation. The carbon atoms attached to deuterium (C-D) exhibit a characteristic multiplet signal due to coupling with the deuterium nucleus (spin I=1) and a shift to a slightly lower chemical shift (upfield) compared to the corresponding carbon in the unlabeled compound (C-H). hw.ac.ukblogspot.com For Almotriptan-d6, the carbon signals of the N-(CD₃)₂ groups would show these characteristic changes, further confirming the isotopic labeling.
High-Resolution Mass Spectrometry for Isotopic Distribution Analysis
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the exact mass of a molecule and for analyzing its isotopic distribution. nih.govchemicalbook.comresearchgate.netnih.govresearchgate.net This method allows for the confirmation of the molecular formula and provides a detailed picture of the isotopic enrichment of the synthesized this compound.
In mass spectrometry, Almotriptan-d6 is often used as an internal standard for the quantification of Almotriptan in biological samples. researchgate.netveeprho.com The mass difference between the deuterated and non-deuterated compounds allows for their distinct detection.
A study utilizing HPLC-tandem mass spectrometry reported the detection of the protonated molecular ion of Almotriptan-d6 at a mass-to-charge ratio (m/z) of 342.2. researchgate.netnih.govresearchgate.net This corresponds to the addition of six deuterium atoms (and a proton) to the molecular weight of unlabeled Almotriptan. The fragmentation of this precursor ion was also monitored, with a significant product ion observed at m/z 207.2. researchgate.netnih.govresearchgate.net
Table 2: High-Resolution Mass Spectrometry Data for Almotriptan-d6
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) |
| Almotriptan | 336.1 | 201.1 |
| Almotriptan-d6 | 342.2 | 207.2 |
Data sourced from a study on the quantification of Almotriptan in human plasma. researchgate.netnih.govresearchgate.net
HRMS analysis can further provide a detailed isotopic distribution pattern. For Almotriptan-d6, the most abundant peak in the isotopic cluster would correspond to the molecule containing six deuterium atoms. The presence and relative abundance of peaks corresponding to molecules with fewer than six deuterium atoms (e.g., d5, d4) can be quantified to determine the isotopic purity of the sample. ulethbridge.calibretexts.org An ideal synthesis would yield a high percentage of the desired d6 isotopologue with minimal presence of other isotopic species. The high resolving power of modern mass spectrometers can even distinguish between different isotopologues that have the same nominal mass. thermofisher.com
Advanced Analytical Methodologies Employing Almotriptan D6 Hydrochloride As an Internal Standard
Principles of Stable Isotope Internal Standard Application in Quantitative Bioanalysis
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry. annlabmed.org A SIL-IS, such as Almotriptan-d6 Hydrochloride, is a form of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612), carbon-13, or nitrogen-15). lgcstandards.comacanthusresearch.comyoutube.com This substitution results in a compound that is chemically and physically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. lgcstandards.comyoutube.com The fundamental principle behind using a SIL-IS is that it will behave identically to the analyte during sample preparation, chromatography, and ionization, thereby compensating for various sources of analytical variability. lgcstandards.comnebiolab.com
Biological samples like plasma and urine are complex mixtures containing numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. annlabmed.org Because a SIL-IS has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way. wuxiapptec.comscioninstruments.com By co-eluting with the analyte, the SIL-IS experiences the same degree of ion suppression or enhancement. wuxiapptec.com Consequently, the ratio of the analyte's response to the internal standard's response remains constant, even in the presence of significant matrix effects, allowing for accurate quantification. annlabmed.orgnebiolab.com
Throughout the analytical process, from sample extraction to final detection, there are numerous potential sources of variability. wuxiapptec.comscioninstruments.com During sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), analyte loss can occur due to incomplete extraction or adsorption. wuxiapptec.comscioninstruments.com Furthermore, instrumental factors such as fluctuations in injection volume and variations in ionization efficiency within the mass spectrometer source can introduce inconsistencies. annlabmed.orgscispace.com By adding a known amount of this compound to the sample at the earliest stage, it undergoes the same procedural variations as the endogenous almotriptan (B1666892). lgcstandards.com Any loss during extraction or fluctuation in ionization will affect both the analyte and the internal standard proportionally. nebiolab.com Therefore, by using the ratio of the analyte peak area to the internal standard peak area for quantification, these variabilities are effectively normalized, leading to precise and reliable results. nebiolab.comresearchgate.net
Minimization of Matrix Effects in Complex Biological Samples
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Almotriptan and Deuterated Analogues
The development of a robust LC-MS/MS method for the quantification of almotriptan using this compound as an internal standard involves the careful optimization of chromatographic separation, mass spectrometric detection, and sample preparation.
The primary goal of chromatographic optimization is to achieve a symmetrical peak shape, adequate retention, and separation from interfering matrix components in a short analysis time. nih.govsphinxsai.com For the analysis of almotriptan and its deuterated analogue, reversed-phase chromatography is commonly employed.
Column Chemistry: C18 columns are frequently used for the separation of almotriptan. nih.govnih.govresearchgate.net One validated method utilized a Zorbax SB C18 column (4.6 x 75mm, 3.5 μm) to achieve good separation. nih.gov Another approach employed an Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 µm) for faster analysis with high efficiency. iosrjournals.org
Mobile Phase Composition: The mobile phase typically consists of an aqueous component with a pH modifier and an organic solvent. A common mobile phase is a mixture of ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724). nih.goviosrjournals.org For instance, a mixture of 10 mM ammonium formate buffer (pH 4.5) and acetonitrile (50:50 v/v) has been successfully used. nih.gov The pH of the mobile phase is a critical parameter to ensure consistent ionization and peak shape.
Flow Rates: Flow rates are optimized to balance analysis time with separation efficiency. A flow rate of 0.5 mL/min has been reported for a standard HPLC system, while a lower flow rate of 0.4 mL/min was used with a UPLC system to accommodate the smaller particle size of the column. nih.goviosrjournals.org
Table 1: Example of Optimized Chromatographic Conditions for Almotriptan Analysis
| Parameter | Condition |
|---|---|
| Column | Zorbax, SB C18, 4.6 × 75mm, 3.5 μm |
| Mobile Phase | 10 mM ammonium formate buffer (pH 4.5) and acetonitrile (50:50 v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Retention Time | Approximately 1.5 ± 0.2 min |
| Total Run Time | 3 min |
Data from a validated LC-MS/MS method for the quantification of Almotriptan in human plasma. nih.gov
Mass spectrometric detection for almotriptan is typically performed using a tandem quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and employing Multiple Reaction Monitoring (MRM). researchgate.netnih.gov
MRM Transitions: The optimization of MRM transitions is crucial for the selectivity and sensitivity of the assay. For almotriptan, the protonated molecule [M+H]⁺ at m/z 336.1 is selected as the precursor ion, which is then fragmented to produce a characteristic product ion at m/z 201.1. researchgate.netnih.govmdpi.comresearchgate.net For the internal standard, Almotriptan-d6, the corresponding transition is from the precursor ion at m/z 342.2 to the product ion at m/z 207.2. researchgate.netnih.govmdpi.comresearchgate.net
Ion Source Conditions: The ion source parameters are optimized to achieve stable and efficient ionization. These parameters include the ion spray voltage, source temperature, and gas flows (nebulizer gas, curtain gas, and collision gas). nih.gov For example, optimized conditions might include a source temperature of 500°C, an ion spray voltage of 4000 volts, and various optimized nitrogen gas pressures for the ion source and collision cell. nih.gov
Fragmentation Patterns: The fragmentation of the precursor ions is induced by collision-activated dissociation (CAD) in the collision cell. The collision energy is optimized for both the analyte and the internal standard to maximize the intensity of the desired product ions. A collision energy of 22 V has been reported as effective for both almotriptan and Almotriptan-d6. researchgate.netnih.gov
Table 2: Mass Spectrometric Parameters for Almotriptan and Almotriptan-d6
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|
| Almotriptan | 336.1 | 201.1 | 40 | 22 |
| Almotriptan-d6 | 342.2 | 207.2 | 40 | 22 |
Data from a validated LC-MS/MS method. researchgate.netnih.gov
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix, remove interfering components, and concentrate the sample. ijpsjournal.com
Liquid-Liquid Extraction (LLE): LLE is a common technique for the extraction of almotriptan from plasma. researchgate.netnih.gov In a typical LLE procedure, the plasma sample, spiked with Almotriptan-d6, is made alkaline (e.g., with sodium carbonate solution) and then extracted with an organic solvent. nih.gov The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system. nih.gov This method has been shown to provide high and consistent recovery for both almotriptan and its deuterated internal standard, with mean recoveries reported to be 92.12% and 89.62%, respectively. researchgate.netnih.govmdpi.com
Solid-Phase Extraction (SPE): SPE is another effective technique for sample clean-up and concentration. iosrjournals.orgijpsjournal.com In SPE, the sample is loaded onto a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a suitable solvent. ijpsjournal.com An automated in-line SPE system using a C18 cartridge has been successfully employed for the analysis of almotriptan in plasma. nih.gov SPE can offer advantages in terms of cleaner extracts and potential for automation. iosrjournals.orgijpsjournal.com
Table 3: Comparison of Sample Preparation Techniques for Almotriptan
| Technique | Description | Advantages | Reported Recovery |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between an aqueous sample and an immiscible organic solvent. nih.govijpsjournal.com | High recovery, cost-effective. | Almotriptan: 92.12 ± 4.32% Almotriptan-d6: 89.62 ± 6.32% researchgate.netnih.gov |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, and interferences are washed away before elution. ijpsjournal.com | High selectivity, cleaner extracts, potential for automation. iosrjournals.orgijpsjournal.com | Can achieve high and reproducible recovery. nih.govnih.gov |
Mass Spectrometric Detection Parameter Tuning (e.g., Multiple Reaction Monitoring (MRM) transitions, ion source conditions, fragmentation patterns)
Integration of Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS)
The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS) represents a powerful analytical platform for both qualitative and quantitative analysis of pharmaceutical compounds in complex biological matrices. researchgate.net UHPLC utilizes columns with sub-2 µm particles, which allows for separations at higher pressures, resulting in significantly improved resolution, higher peak capacity, and faster analysis times compared to conventional HPLC. researchgate.net When integrated with a QTOF-MS system, which combines a quadrupole mass filter with a high-resolution time-of-flight mass analyzer, the platform provides exceptional sensitivity and mass accuracy. researchgate.netmun.ca This combination is particularly advantageous for bioanalytical methods involving Almotriptan and its deuterated internal standard, this compound.
High-Resolution Mass Analysis in Quantitative and Qualitative Applications
High-Resolution Mass Spectrometry (HRMS) is a key feature of QTOF instruments, offering the ability to measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically <5 ppm). bruker.comthermofisher.com This capability is transformative for both quantitative and qualitative workflows.
In quantitative analysis , HRMS enhances selectivity and reduces interferences. thermofisher.com While traditional quantitative methods often rely on triple quadrupole (QqQ) instruments in Selected Reaction Monitoring (SRM) mode, HRMS platforms can perform High-Resolution Selected Reaction Monitoring (HR-SRM). This technique offers a significant advantage by allowing the use of a very narrow mass extraction window around the exact mass of the precursor and fragment ions, effectively filtering out background noise and isobaric interferences from the complex matrix. researchgate.net This leads to improved signal-to-noise ratios and greater confidence in the quantitative results for Almotriptan.
In qualitative analysis , the accurate mass measurements provided by QTOF-MS are indispensable for the confident identification of compounds. researchgate.net The instrument can determine the elemental composition of an unknown ion from its exact mass, which is crucial for identifying metabolites or degradation products of Almotriptan. researchgate.net Furthermore, QTOF systems can operate in data-independent acquisition (DIA) modes, such as SWATH (Sequential Window Acquisition of all Theoretical Fragment-Ion Spectra), where all precursor ions within a selected mass range are fragmented. researchgate.net This creates a comprehensive digital map of all fragment ions in the sample, allowing for retrospective analysis and characterization of both the parent drug and its internal standard without prior knowledge of their presence. researchgate.net
Enhanced Characterization of Analyte and Internal Standard in Complex Matrices
Biological matrices such as plasma are inherently complex, containing a multitude of endogenous compounds like lipids, proteins, and metabolites that can interfere with the analysis. This phenomenon, known as the "matrix effect," can cause ion suppression or enhancement, leading to inaccurate and imprecise quantification. rsc.org The use of a stable isotope-labeled internal standard (SIL-IS) like Almotriptan-d6 is the preferred strategy to mitigate these effects. chromatographyonline.com
Because Almotriptan-d6 is structurally identical to Almotriptan, except for the substitution of six hydrogen atoms with deuterium, it has nearly identical physicochemical properties. cerilliant.com This ensures that it co-elutes with the analyte during UHPLC separation and experiences the same degree of matrix effect during ionization in the mass spectrometer. chromatographyonline.com The UHPLC-QTOF-MS system can precisely and simultaneously measure the high-resolution mass signals for both the analyte and the internal standard. Since both signals are affected proportionally by the matrix, their ratio remains constant and reliable, correcting for any signal variability and ensuring accurate quantification. chromatographyonline.com
The high resolving power of the QTOF analyzer is critical in this context. bruker.com It allows for the clear differentiation of the analyte and internal standard signals from closely eluting matrix components that may have similar nominal masses. For example, the protonated molecule of Almotriptan ([M+H]⁺) has a specific m/z of 336.1, while its deuterated counterpart, Almotriptan-d6, has an m/z of 342.2. researchgate.net The QTOF's ability to measure these masses with high accuracy ensures that the signals used for quantification are free from contributions of interfering ions, thereby enhancing the characterization and reliability of the measurement in complex sample environments. nih.gov
Table 2: Mass Spectrometric Transitions for Almotriptan and Almotriptan-d6 Illustrates the specific precursor and product ions monitored in an MS/MS experiment. researchgate.net
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) |
| Almotriptan | 336.1 | 201.1 |
| Almotriptan-d6 | 342.2 | 207.2 |
Mechanistic Research on Almotriptan Metabolism Facilitated by Deuterium Labeling
Investigation of Kinetic Isotope Effects on Almotriptan (B1666892) Biotransformation Pathways
The substitution of hydrogen with deuterium (B1214612) can alter the rate of chemical reactions, a phenomenon referred to as the kinetic isotope effect (KIE). unam.mxnumberanalytics.com This effect is especially pronounced in reactions where a carbon-hydrogen bond is cleaved in the rate-determining step. libretexts.org Since the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions involving the cleavage of a C-D bond are typically slower. informaticsjournals.co.inresearchgate.net This principle is leveraged to probe the mechanisms of drug metabolism.
The metabolism of Almotriptan is primarily carried out by two major enzyme systems: monoamine oxidase (MAO) and cytochrome P450 (CYP). nih.gov MAO, particularly MAO-A, is responsible for the oxidative deamination of Almotriptan, leading to the formation of its indole (B1671886) acetic acid metabolite. nih.gov The CYP450 system, including isozymes CYP3A4 and CYP2D6, also contributes to its metabolism, albeit to a lesser extent. nih.govdrugbank.comdrugbank.com
The introduction of deuterium at specific sites within the Almotriptan molecule, as in Almotriptan-d6 Hydrochloride, can significantly impact the rate of these enzymatic reactions. If deuterium is placed at a position where a C-H bond is broken during the metabolic process, a primary KIE is expected, leading to a slower rate of metabolism. informaticsjournals.co.in This can result in a longer biological half-life and increased systemic exposure to the drug. juniperpublishers.com For instance, if the deuterium atoms in Almotriptan-d6 are located on the methyl groups of the dimethylamino moiety, this could potentially slow down N-demethylation reactions catalyzed by CYP enzymes.
Conversely, if deuterium substitution does not significantly alter the rate of a particular metabolic pathway, it suggests that the cleavage of the C-H bond at that position is not the rate-limiting step of the reaction. This information is crucial for identifying the "metabolic soft spots" of a drug molecule—the sites most susceptible to metabolism. researchgate.net
Table 1: Potential Impact of Deuterium Labeling on Almotriptan Metabolism
| Metabolic Pathway | Enzyme(s) Involved | Potential Effect of Deuteration (Almotriptan-d6) |
| Oxidative Deamination | Monoamine Oxidase A (MAO-A) | Slowdown in the formation of the indole acetic acid metabolite if deuteration occurs at a site involved in the rate-limiting step. |
| N-demethylation | Cytochrome P450 (e.g., CYP3A4, CYP2D6) | Reduced rate of demethylation if deuterium is on the methyl groups. |
| Hydroxylation | Cytochrome P450 (e.g., CYP3A4, CYP2D6) | Altered rate of hydroxylation depending on the position of deuterium relative to the hydroxylation site. |
The metabolic stability of a drug candidate is a critical parameter assessed during drug development. In vitro systems that mimic the metabolic environment of the body are routinely used for this purpose. These systems include liver microsomes, hepatocytes, and recombinant enzymes. nih.govgoogle.comgoogle.com
Deuterated probes like this compound are invaluable in these in vitro assays. By comparing the rate of metabolism of the deuterated compound to its non-deuterated counterpart, researchers can quantify the KIE and gain a deeper understanding of the metabolic pathways. nih.gov For example, incubating Almotriptan and Almotriptan-d6 separately with human liver microsomes and measuring the rate of disappearance of the parent compound can reveal the extent to which deuterium substitution protects the molecule from metabolism. nih.gov A significantly slower degradation of Almotriptan-d6 would indicate that the deuterated sites are indeed major points of metabolic attack. juniperpublishers.com
These studies often employ advanced analytical techniques like radio-TLC or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the parent drug and its metabolites. nih.gov
Enzymatic Reactions Susceptible to Deuterium Substitution Effects (e.g., monoamine oxidase-mediated oxidative deamination, cytochrome P450-mediated oxidation)
Identification and Structural Elucidation of Metabolites and Degradation Products of Almotriptan Using Deuterated Standards
The use of deuterated standards extends beyond studying metabolic rates to the critical task of identifying and characterizing metabolites and degradation products.
Metabolite profiling is the comprehensive identification and quantification of all the metabolites of a drug in biological matrices such as plasma, urine, and feces. nih.gov This is essential for understanding the complete metabolic fate of a drug. LC-MS/MS is the cornerstone analytical technique for these studies due to its high sensitivity and specificity. mdpi.com
This compound plays a crucial role as an internal standard in LC-MS/MS-based metabolite profiling. nih.govresearchgate.netnih.govresearchgate.net An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known amount to the sample before processing. clearsynth.comlcms.cz It helps to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative analysis. researchgate.net
In a typical LC-MS/MS analysis, both Almotriptan and its metabolites are monitored alongside Almotriptan-d6. nih.govresearchgate.net The mass spectrometer can differentiate between the deuterated and non-deuterated compounds due to their mass difference. For instance, the protonated molecule of Almotriptan appears at a mass-to-charge ratio (m/z) of 336.1, while its primary fragment ion is at m/z 201.1. researchgate.netnih.govresearchgate.net In contrast, Almotriptan-d6 shows a protonated molecule at m/z 342.2 and a corresponding fragment ion at m/z 207.2. researchgate.netnih.govresearchgate.net By comparing the peak areas of the analyte to the internal standard, the concentration of Almotriptan and its metabolites can be accurately determined. clearsynth.com
Stability testing is a mandatory part of drug development to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life. sepscience.com These studies involve subjecting the drug substance to various stress conditions like heat, humidity, light, and different pH levels to identify potential degradation products. nih.govijrpc.com
Analytical methods with stability-indicating properties are crucial for these studies, with High-Performance Liquid Chromatography (HPLC) being a widely used technique. sepscience.comnih.govresearchgate.netconicet.gov.ar A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. conicet.gov.ar
In the characterization of chemical degradants of Almotriptan, this compound can serve as a valuable tool. When analyzing stressed samples, the deuterated standard helps to distinguish true degradation products from potential artifacts that might arise during sample preparation or analysis. Furthermore, in complex degradation profiles, the known mass shift of the deuterated standard can aid in the structural elucidation of unknown degradants when using high-resolution mass spectrometry techniques like LC-QTOF-MS/MS. nih.govresearchgate.net Forced degradation studies on Almotriptan have shown that it degrades under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic conditions. nih.govijrpc.com A robust analytical method allows for the separation and characterization of these various degradation products. nih.gov
Broader Academic Significance and Future Directions in Deuterated Pharmaceutical Research
Role of Deuterated Reference Standards in Pharmaceutical Quality Control and Method Transferability
Deuterated compounds like Almotriptan-d6 Hydrochloride are crucial as internal standards in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). clearsynth.comveeprho.com These stable isotope-labeled (SIL) standards are considered the gold standard for quantitative bioanalysis. nih.govacanthusresearch.com
The use of SIL internal standards is preferred because they share nearly identical chemical and physical properties with their non-labeled counterparts, the analytes. acanthusresearch.comnottingham.ac.uk This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. nottingham.ac.ukwaters.com Consequently, they can effectively compensate for variations in sample extraction, matrix effects (where other components in a biological sample interfere with the analysis), and instrument response. acanthusresearch.comwaters.comresearchgate.net This leads to more accurate and precise quantification of the target drug in complex biological matrices like plasma. acanthusresearch.comnih.gov
For instance, in a study developing a method to quantify Almotriptan (B1666892) in human plasma, Almotriptan-d6 was used as the internal standard. nih.govmdpi.comresearchgate.net The method demonstrated high precision and accuracy, with the internal standard effectively correcting for variability. nih.gov However, it is important to note that even SIL standards can sometimes exhibit slightly different chromatographic retention times or recoveries compared to the analyte, a phenomenon known as the "isotope effect". nih.govscispace.com Therefore, careful method development and validation are always necessary. nih.gov
The use of well-characterized reference standards is fundamental for ensuring the quality, safety, and efficacy of pharmaceutical products. pharmaffiliates.com They are benchmarks for analytical testing and are essential for method validation and ensuring batch-to-batch consistency. pharmaffiliates.compharmaffiliates.com In the context of method transferability between different laboratories, the provision of the same reference standard, internal standard, and other key reagents is a critical step to ensure consistent and reliable results. researchgate.net
Impact of Deuteration on Investigational Drug Candidates in Pre-Clinical Development
The primary rationale for developing deuterated drug candidates is to leverage the kinetic isotope effect (KIE). wikipedia.org The bond between carbon and deuterium (B1214612) (C-D) is stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.comhumanjournals.com Since many drug metabolism processes, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of a C-H bond, replacing hydrogen with deuterium at a metabolic "soft spot" can slow down the rate of metabolism. nih.govnih.gov
This can lead to several potential benefits for an investigational drug:
Improved Pharmacokinetic Profile: A slower metabolism can result in a longer drug half-life, increased systemic exposure (Area Under the Curve or AUC), and lower peak plasma concentrations (Cmax). nih.gov This could potentially allow for less frequent dosing and a more consistent therapeutic effect. nih.govnih.gov
Reduced Formation of Toxic Metabolites: By slowing down a specific metabolic pathway, deuteration can sometimes reduce the formation of reactive or toxic metabolites, thereby improving the drug's safety profile. juniperpublishers.comnih.gov
However, the effects of deuteration are not always predictable. nih.gov The magnitude of the KIE depends on the specific metabolic pathway, the enzymes involved, and the drug substrate. nih.govnih.gov In some cases, deuteration may have no significant impact on the drug's pharmacokinetics. nih.gov Therefore, extensive preclinical studies are required to evaluate the metabolic fate and pharmacokinetic profile of each deuterated drug candidate. nih.gov
Emerging Methodologies for Deuterium Labeling and Their Potential in Drug Research
The synthesis of deuterated compounds is a critical aspect of this research area. While traditional methods exist, there is ongoing interest in developing more efficient, selective, and cost-effective labeling techniques. researchgate.netnih.gov
Recent advancements include:
Catalytic Hydrogen Isotope Exchange (HIE): This method involves the direct replacement of hydrogen atoms with deuterium using a catalyst. nih.gov New catalytic systems are being explored to improve the selectivity and efficiency of this process. researchgate.net
Reductive and Dehalogenative Deuteration: These techniques offer alternative routes to introduce deuterium into a molecule. nih.gov
Electrochemical Methods: A recently developed method uses electrolysis of heavy water (D₂O) to generate ruthenium-deuterium species that can efficiently deuterate aromatic compounds. researchgate.net This approach is touted as being quick and cost-effective. researchgate.net
The development of these new methodologies is crucial for expanding the application of deuteration in drug discovery. researchgate.netacs.org They can facilitate the synthesis of a wider range of deuterated compounds for preclinical evaluation and as internal standards. acs.org The ability to create libraries of deuterated versions of a drug could enable more effective screening for compounds with improved metabolic stability. nih.gov
Advancements in Mass Spectrometry-Based Quantitative Proteomics Utilizing Stable Isotope Labeling
The principles of using stable isotope labeling in drug analysis are also central to the field of quantitative proteomics, which is the large-scale study of proteins. nih.govcapes.gov.br Mass spectrometry-based techniques are the cornerstone of this field. nih.gov
Several strategies employ stable isotopes to quantify changes in protein expression levels between different biological states (e.g., healthy vs. diseased tissue). nottingham.ac.uk These methods include:
Metabolic Labeling: Cells are grown in media containing "heavy" isotopes (e.g., ¹³C or ¹⁵N), which are incorporated into newly synthesized proteins. nih.gov
Chemical Labeling: Proteins or peptides from different samples are chemically tagged with light and heavy isotope-containing reagents after extraction. acs.org Examples include Isotope-Coded Affinity Tags (ICAT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). nottingham.ac.uknih.gov
In these approaches, samples are mixed, and the relative abundance of proteins is determined by comparing the signal intensities of the light and heavy isotope-labeled peptides in the mass spectrometer. nottingham.ac.uk This allows for highly precise and accurate relative quantification of thousands of proteins simultaneously. nih.gov
The use of stable isotope-labeled peptides as internal standards, similar to the use of Almotriptan-d6 in drug analysis, is also a key strategy for absolute quantification of proteins (AQUA). nottingham.ac.uk These advancements in quantitative proteomics are essential for understanding the molecular basis of disease and for identifying new drug targets and biomarkers. nih.gov
Q & A
Q. How can researchers leverage machine learning to predict deuterium exchange kinetics in this compound?
- Methodological Answer :
- Dataset Curation : Compile kinetic data from published studies (e.g., hydrolysis rates, metabolic half-lives).
- Model Training : Use graph neural networks (GNNs) to predict exchange rates based on molecular descriptors (e.g., bond order, solvent accessibility).
Validate predictions using in-house experimental data and open-source tools like RDKit or DeepChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
